An In-depth Technical Guide to the Physicochemical Properties of [1-(2-Thienyl)cyclopropyl]amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of [1-(2-Thienyl)cyclopropyl]amine Hydrochloride
Introduction
[1-(2-Thienyl)cyclopropyl]amine hydrochloride is a primary amine salt featuring a unique combination of a strained cyclopropane ring and an aromatic thiophene moiety. The cyclopropylamine scaffold is a prevalent motif in a wide range of biologically active compounds, valued in medicinal chemistry for its ability to introduce conformational rigidity and unique electronic properties.[1][2] The thiophene ring, a common bioisostere for a phenyl group, further modulates the molecule's steric and electronic profile. As the hydrochloride salt, the compound's physicochemical properties, particularly solubility and stability, are significantly altered compared to the free base, making a thorough characterization essential for any application in drug discovery and development.
This guide provides a comprehensive overview of the core physicochemical properties of [1-(2-Thienyl)cyclopropyl]amine hydrochloride. Where experimentally determined data is not publicly available, this document outlines authoritative, field-proven protocols for their determination, explaining the causality behind the experimental choices to ensure a self-validating and reproducible analytical workflow.
Core Physicochemical Data
A summary of the foundational physicochemical data for [1-(2-Thienyl)cyclopropyl]amine hydrochloride is presented below. These parameters are the cornerstone for understanding the compound's behavior in biological and chemical systems.
| Property | Value/Data | Source |
| Molecular Formula | C₇H₁₀ClNS | [3] |
| Molecular Weight | 175.67 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Purity | ≥95.0% | [3] |
| Aqueous Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP (free base) | Data not available | - |
| LogD (pH 7.4) | Data not available | - |
| Melting Point | Data not available | - |
Aqueous Solubility
Scientific Importance: Solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed.[4] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter, defining a drug as "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.0 to 6.8.[4][5] As an amine hydrochloride, the solubility of this compound is expected to be pH-dependent, generally exhibiting higher solubility at lower pH values where the amine group is fully protonated.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining thermodynamic solubility.[5][6] This protocol ensures that a true equilibrium is reached between the solid and dissolved states of the compound.
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[5]
-
Sample Preparation: Add an excess amount of [1-(2-Thienyl)cyclopropyl]amine hydrochloride to separate vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the vials at a constant temperature (typically 37°C for physiological relevance) using an orbital shaker for a predetermined period (e.g., 24-48 hours). A preliminary experiment should be run to determine the time required to reach equilibrium, which is confirmed when concentrations from sequential time points do not deviate significantly.[5]
-
Sample Collection & Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid without disturbing the equilibrium. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express solubility in units such as mg/mL or µg/mL at each specific pH.[4]
Acid Dissociation Constant (pKa)
Scientific Importance: The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[7] For an amine hydrochloride, the pKa reflects the acidity of the ammonium cation (R-NH₃⁺). This value dictates the charge state of the molecule at different physiological pHs, which in turn governs its solubility, permeability across biological membranes, and binding to target proteins. Understanding the pKa is fundamental to predicting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[8][9] It involves monitoring pH changes as a titrant is added to the sample solution.
Methodology:
-
System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[10]
-
Sample Preparation: Accurately weigh and dissolve [1-(2-Thienyl)cyclopropyl]amine hydrochloride in deionized water or a water/co-solvent mixture if solubility is limited. A constant ionic strength is maintained using a background electrolyte like KCl.[10]
-
Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).[8]
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa is determined from the inflection point of the resulting sigmoid titration curve, which corresponds to the pH at the half-equivalence point.[8][11]
Lipophilicity (LogP & LogD)
Scientific Importance: Lipophilicity, the affinity of a molecule for a non-polar environment, is a crucial parameter in drug design. It influences membrane permeability, plasma protein binding, metabolic stability, and volume of distribution.[12]
-
LogP (Partition Coefficient) measures the lipophilicity of the neutral (un-ionized) form of the molecule.[13]
-
LogD (Distribution Coefficient) is the effective lipophilicity at a specific pH, accounting for both the neutral and ionized species. For an amine, LogD will be lower than LogP at pH values below its pKa.[13]
Experimental Protocol: LogD (pH 7.4) Determination by Shake-Flask Method
The shake-flask method using an n-octanol/water system is the benchmark for experimental lipophilicity measurement.[12][14]
Methodology:
-
Phase Preparation: Prepare phosphate-buffered saline (PBS) at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. This pre-equilibration of the phases is critical for accurate results.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the n-octanol phase to the aqueous solution of the compound.
-
Equilibration: Vigorously agitate the biphasic mixture (e.g., vortex or shake) until equilibrium is reached (typically 1-2 hours).[15]
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate LogD at pH 7.4 using the following formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Melting Point & Thermal Properties
Scientific Importance: The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. For pharmaceutical salts, the thermal behavior, including potential decomposition, is a key indicator of physical stability.[16]
Experimental Protocol: Melting Point by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] It is the standard method for accurately determining melting points and other thermal transitions.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of [1-(2-Thienyl)cyclopropyl]amine hydrochloride into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[16]
-
Data Analysis: The melting process is observed as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.[18] It is important to note that hydrochloride salts can sometimes undergo decomposition rather than a true thermodynamic melt, which may be indicated by a broad peak or a peak temperature that shifts with the heating rate.[18]
Spectroscopic and Analytical Characterization
Confirming the structure and purity of the compound is a prerequisite for any further study. A combination of spectroscopic techniques provides a complete picture of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three protons on the thiophene ring, highly shielded signals for the four protons on the cyclopropyl ring (typically upfield, between 0.2-1.5 ppm), and a broad signal for the amine (NH₃⁺) protons.[19]
-
¹³C NMR: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms in the molecule, with chemical shifts indicative of the thiophene and cyclopropane environments.
-
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound, the molecular ion peak would correspond to the free base (C₇H₉NS). Fragmentation would likely involve the opening of the strained cyclopropane ring or loss of the thienyl group.[20]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching in the ammonium salt (around 3000-3200 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, and C=C stretching from the thiophene ring.
Synthesis and Characterization Workflow
The synthesis of novel compounds like [1-(2-Thienyl)cyclopropyl]amine hydrochloride follows a logical and rigorous workflow to ensure the final product is of high purity and its structure is unequivocally confirmed. The Curtius rearrangement of a corresponding carboxylic acid is a well-established method for producing cyclopropylamines.[1][21]
Caption: General Synthesis and Characterization Workflow.
Physicochemical Profiling Workflow
Once a pure, characterized batch of the compound is available, a parallel workflow is initiated to determine the key physicochemical properties that will guide its development.
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